molecular formula C16H12ClN3O2 B5241556 N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B5241556
M. Wt: 313.74 g/mol
InChI Key: HTLKHXASYXIZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction. For instance, 3-chloroaniline can react with an appropriate acylating agent to form the desired amide linkage.

  • Final Assembly: : The final step involves coupling the oxadiazole intermediate with the chlorophenyl derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of hydroxylated or quinone derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the amide linkage, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives or quinones.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for studying the effects of halogenated aromatic compounds on biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers, coatings, or electronic components, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chlorophenyl and oxadiazole groups can facilitate binding to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.

    N-(3-chlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a different oxadiazole isomer.

    N-(4-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding properties, and overall stability. This makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-7-4-8-13(9-12)18-15(21)10-14-19-16(22-20-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLKHXASYXIZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.